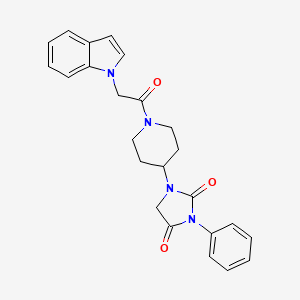

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

1-[1-(2-indol-1-ylacetyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O3/c29-22(16-26-13-10-18-6-4-5-9-21(18)26)25-14-11-19(12-15-25)27-17-23(30)28(24(27)31)20-7-2-1-3-8-20/h1-10,13,19H,11-12,14-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQAKKJFLWFMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)CN4C=CC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the acetyl group and the piperidine ring.

The final step involves the formation of the imidazolidine-2,4-dione core, which can be achieved through a cyclization reaction. This step often requires the use of a coupling reagent such as TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) and a base like lutidine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

Reduction: The carbonyl groups in the imidazolidine-2,4-dione core can be reduced to form corresponding alcohols.

Substitution: The indole and piperidine rings can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution on the indole ring can be achieved using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the piperidine ring can be facilitated by alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield indole-2,3-dione derivatives, while reduction of the imidazolidine-2,4-dione core can produce corresponding alcohols.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione exhibit promising anticancer properties. The indole structure is known for its ability to modulate pathways involved in cancer cell proliferation and apoptosis. Studies have shown that derivatives of indole can inhibit tumor growth in various cancer models, suggesting that this compound may have similar effects.

Neuropharmacological Effects

The piperidine component of the compound is associated with neuropharmacological activities. It may influence neurotransmitter systems, particularly those involving serotonin and dopamine. Preliminary studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in central nervous system disorders.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Initial findings suggest that it exhibits significant efficacy against both bacterial and fungal strains. For instance, derivatives have shown effectiveness against resistant strains of Staphylococcus aureus and Candida albicans, highlighting its potential as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione may also possess anti-inflammatory properties, making it a candidate for treating inflammatory conditions.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The reaction conditions, including temperature and solvent choice, are critical for optimizing yields. Understanding the mechanism of action is essential for predicting its biological effects; interactions with specific enzymes or receptors are likely responsible for its pharmacological activities.

Potential Therapeutic Applications

| Application Area | Potential Use Cases |

|---|---|

| Cancer Therapy | Inhibition of tumor growth |

| Neurological Disorders | Treatment of Alzheimer’s and Parkinson’s diseases |

| Antimicrobial Agents | Efficacy against resistant bacterial and fungal strains |

| Anti-inflammatory | Treatment of chronic inflammatory diseases |

Case Studies and Experimental Findings

Several studies have documented the biological activities of related compounds:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that indole-based compounds could inhibit the proliferation of breast cancer cells through apoptosis induction.

- Neuropharmacology : Research in Neuropharmacology highlighted the effects of piperidine derivatives on serotonin receptors, indicating potential benefits in mood disorders.

- Antimicrobial Research : A recent paper in Antimicrobial Agents and Chemotherapy reported that certain imidazolidine derivatives showed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the imidazolidine-2,4-dione core may contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its combination of indole , piperidine , and imidazolidine dione moieties. Below is a comparative analysis with key analogues:

Key Insights from Comparative Analysis

Indole vs. Benzofuran Substitution: The indole moiety in the target compound may enhance interactions with serotonin receptors or tryptophan-binding enzymes due to its resemblance to endogenous indoleamines. Replacing indole with benzofuran (as in ) could reduce hydrophobicity but may compromise target specificity .

Trifluoroethyl vs. However, the phenyl group in the target compound likely favors π-π interactions with aromatic residues in binding pockets.

Piperidine Modifications :

- Chloroacetyl or methoxyphenyl substituents () on piperidine may enhance reactivity or solubility, respectively. The acetyl linker in the target compound balances flexibility and rigidity, optimizing ligand-receptor interactions.

Imidazolidine Dione Core: This core is absent in simpler piperidinones (e.g., ), which lack the cyclic urea structure. The dione group may confer hydrogen-bonding capacity, critical for enzyme inhibition (e.g., dipeptidyl peptidase-4 analogs) .

Biological Activity

The compound 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione , also known by its CAS number 2034418-29-4, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The structure features an indole moiety, a piperidine ring, and an imidazolidine dione, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 416.5 g/mol |

| CAS Number | 2034418-29-4 |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anticancer , antimicrobial , and anti-inflammatory effects. The presence of the indole and piperidine rings in this compound suggests potential interactions with various biological targets.

Anticancer Activity

Studies have highlighted the potential anticancer properties of related compounds containing indole and imidazole structures. For instance, compounds with similar scaffolds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is critical for developing new cancer therapeutics.

In a comparative study, derivatives of indole and imidazole were evaluated for their antiproliferative effects against several cancer cell lines. The results indicated that these compounds could induce apoptosis and significantly inhibit cell growth at low concentrations (IC50 values ranging from 52 nM to 74 nM) in breast cancer models .

Antimicrobial Activity

The biological activity of indole derivatives often extends to antimicrobial effects. Indole-based compounds have demonstrated effectiveness against various bacterial strains through mechanisms such as disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.

The mechanisms underlying the biological activities of 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione are likely multifaceted:

- Tubulin Inhibition : Similar compounds have been documented to bind to the colchicine site on tubulin, leading to microtubule destabilization and subsequent cell death.

- Apoptosis Induction : The ability to induce apoptosis in cancer cells may be attributed to the activation of caspases and other apoptotic pathways.

- Antimicrobial Mechanisms : The indole structure may interact with bacterial enzymes or disrupt membrane integrity.

Case Studies and Research Findings

Several studies have investigated the synthesis and biological evaluation of compounds related to 1-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione :

- A study published in PubMed reported that similar indole derivatives exhibited potent antiproliferative activity against MCF-7 breast cancer cells, causing G2/M phase arrest and apoptosis .

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.